molecular formula C4H6N2O B7877460 N-methyl-1,2-oxazol-4-amine

N-methyl-1,2-oxazol-4-amine

Cat. No.: B7877460
M. Wt: 98.10 g/mol
InChI Key: IQIGULZSLJFEJZ-UHFFFAOYSA-N
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Description

N-methyl-1,2-oxazol-4-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the nitrogen and oxygen atoms in the ring structure imparts unique chemical properties to this compound, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1,2-oxazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazole ring . Another method involves the reaction of nitriles with amino alcohols under microwave irradiation, which provides good to high yields of the desired oxazole .

Industrial Production Methods

Industrial production of this compound often involves the use of flow chemistry techniques. For example, the cyclodehydration of β-hydroxy amides can be performed in a continuous flow reactor using manganese dioxide as a heterogeneous reagent . This method offers several advantages, including improved safety, higher yields, and reduced reaction times compared to traditional batch synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amines, and substituted oxazoles, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-methyl-1,2-oxazol-4-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity and function . These interactions are crucial for the compound’s biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A parent compound with a similar five-membered ring structure containing nitrogen and oxygen atoms.

    Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.

    Oxazoline: A reduced form of oxazole with a single bond between the nitrogen and oxygen atoms.

Uniqueness

N-methyl-1,2-oxazol-4-amine is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-1,2-oxazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-5-4-2-6-7-3-4/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGULZSLJFEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CON=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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